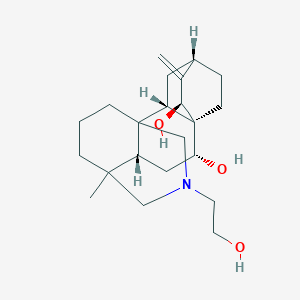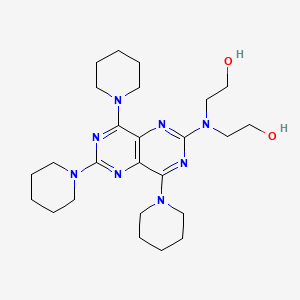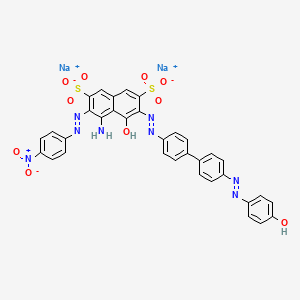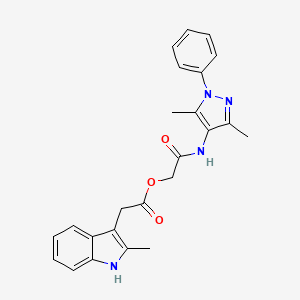
DQP1105
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DQP1105, also known as NMDAR2C/2D Inhibitor, is a small molecule/inhibitor primarily used for Neuroscience applications . It controls the biological activity of NMDAR2C/2D .
Molecular Structure Analysis
The empirical formula of this compound is C29H24BrN3O4 . Its molecular weight is 558.42 .Chemical Reactions Analysis
This compound is a potent noncompetitive NMDA receptor antagonist . It inhibits GluN2C- and GluN2D-containing receptors . The IC50 values are at least 50-fold lower than those for recombinant GluN2A-, GluN2B-, GluA1-, or GluK2-containing receptors .Physical And Chemical Properties Analysis
This compound is a solid with a yellow-white color . It is soluble in DMSO at 10 mg/mL, forming a pale yellow solution . .Relevant Papers One relevant paper is “Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators” published in Molecular Pharmacology . This paper discusses the mechanism of action of this compound and its role as a noncompetitive NMDA receptor antagonist .
科学研究应用
生物科学中的机器学习和数据挖掘
DQP1105在生物科学中的应用,特别是在糖尿病研究中,具有重要意义。机器学习和数据挖掘方法对于将生物科学中生成的大量数据,如遗传和临床信息,转化为有价值的知识至关重要。例如,在糖尿病研究中,这些方法被用于预测和诊断,了解糖尿病并发症,以及探索遗传背景和环境因素。广泛的机器学习算法,主要以监督学习方法为特征,对临床数据集分析起着至关重要的作用,并促进有价值知识的提取,从而引发糖尿病研究中的新假设和更深入的理解 (Kavakiotis et al., 2017)。
多组织研究中的数据质量评估和报告
This compound强调了多组织研究中数据质量评估(DQA)的重要性。它展示了一个结构化的DQA过程如何通过结合和比较参与组织之间的数据来增强网络知识。这种方法不仅确保内部可靠性和有效性,还允许评估数据的一致性以及在没有外部“黄金标准”情况下评估数据模式。该过程涉及向每个组织的数据管理人员分发DQA工具,总结和传播发现,并就数据质量及其适用性进行知识交流。正如凯撒健康保险公司的有效性与安全研究中心(CESR)所展示的那样,这种模式对于多组织研究领域有着显著贡献,并且对于旨在提高数据质量的网络可能是有益的 (Sengupta et al., 2019)。
农业研究中的植物质量和生存预测
在农业研究中,迪克森质量指数(DQI)是一个关键的植物质量指标,其科学应用已经得到深入审查和分析。this compound的相关性在林业中尤为明显,那里质量参数及其生物测量关系被广泛用于促进植物的密集生产。作为一个强大的工具,DQI显著提高了植物生产链中预测、选择和生产力的确定性。它以在广泛植物物种中预先选择具有高质量标准的植物的潜力脱颖而出,为农学领域做出了重要贡献 (Gallegos-Cedillo et al., 2021)。
作用机制
Target of Action
DQP1105 is a potent noncompetitive NMDA receptor antagonist . It displays over 50-fold selectivity for GluN2D- and GluN2C-containing receptors over GluN2B-, GluK2-, GluA1- and GluN2A-containing receptors . The primary targets of this compound are the GluN2C and GluN2D subunits of the NMDA receptor . These receptors play a crucial role in synaptic plasticity, a cellular mechanism for learning and memory.
Mode of Action
This compound interacts with its targets, the GluN2C and GluN2D subunits of the NMDA receptor, by inhibiting the receptor function . The compound reduces the frequency of channel opening , thereby decreasing the influx of calcium ions into the cell and subsequently reducing the excitatory synaptic transmission.
Pharmacokinetics
The compound is soluble in dmso , which suggests it could be well-absorbed and have good bioavailability
Result of Action
The molecular effect of this compound is the noncompetitive inhibition of NMDA receptors, specifically those containing GluN2C and GluN2D subunits . This results in a reduction in the frequency of channel opening , leading to decreased neuronal excitability at the cellular level. This could potentially have therapeutic implications in conditions characterized by excessive neuronal excitability or excitotoxicity.
生化分析
Biochemical Properties
DQP1105 plays a crucial role in biochemical reactions, particularly as a noncompetitive NMDA receptor antagonist . It interacts with GluN2C- and GluN2D-containing receptors, displaying over 50-fold selectivity for these receptors over GluN2B-, GluK2-, GluA1- and GluN2A-containing receptors . The nature of these interactions involves the reduction of the frequency of channel opening .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by interacting with specific NMDA receptors, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically NMDA receptors . It acts as a noncompetitive antagonist, inhibiting the function of these receptors and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to maintain its stability and efficacy in laboratory settings . Its long-term effects on cellular function have been studied in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in specific metabolic pathways through its interaction with NMDA receptors . It may affect metabolic flux or metabolite levels, although specific enzymes or cofactors it interacts with are not mentioned in the available literature .
Transport and Distribution
Given its role as a noncompetitive NMDA receptor antagonist, it is likely to be distributed wherever these receptors are present .
Subcellular Localization
The subcellular localization of this compound is likely to be wherever NMDA receptors are present, given its role as a noncompetitive antagonist . Any effects on its activity or function would be related to its interaction with these receptors .
属性
| { "Design of the Synthesis Pathway": "The synthesis of DQP1105 can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2,4-dichloro-6-nitrophenol", "2,4-dichloro-5-nitrophenol", "sodium hydride", "1-bromo-3-chloropropane", "3-amino-2-hydroxypropylamine", "sodium borohydride", "acetic acid", "sodium hydroxide", "methyl iodide", "potassium carbonate", "2-chloroethylamine hydrochloride", "triethylamine", "magnesium sulfate", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: React 2,4-dichloro-6-nitrophenol with sodium hydride to form 2,4-dichloro-5-nitrophenol.", "Step 2: React 2,4-dichloro-5-nitrophenol with 1-bromo-3-chloropropane and sodium hydride to form 2-(3-chloropropyl)-4,5-dichloro-1-nitrobenzene.", "Step 3: React 2-(3-chloropropyl)-4,5-dichloro-1-nitrobenzene with 3-amino-2-hydroxypropylamine and sodium borohydride to form 2-(3-(2-amino-2-hydroxyethylamino)propyl)-4,5-dichloro-1-nitrobenzene.", "Step 4: React 2-(3-(2-amino-2-hydroxyethylamino)propyl)-4,5-dichloro-1-nitrobenzene with acetic acid and sodium hydroxide to form 2-(3-(2-acetamido-2-hydroxyethylamino)propyl)-4,5-dichloro-1-nitrobenzene.", "Step 5: React 2-(3-(2-acetamido-2-hydroxyethylamino)propyl)-4,5-dichloro-1-nitrobenzene with methyl iodide and potassium carbonate to form 2-(3-(2-acetamido-2-methoxyethylamino)propyl)-4,5-dichloro-1-nitrobenzene.", "Step 6: React 2-(3-(2-acetamido-2-methoxyethylamino)propyl)-4,5-dichloro-1-nitrobenzene with 2-chloroethylamine hydrochloride and triethylamine to form (2-(3-(2-acetamido-2-methoxyethylamino)propyl)-4,5-dichlorophenyl)(2-chloroethyl)amine.", "Step 7: React (2-(3-(2-acetamido-2-methoxyethylamino)propyl)-4,5-dichlorophenyl)(2-chloroethyl)amine with magnesium sulfate, ethyl acetate, methanol, and water to form DQP1105." ] } | |
| 380560-89-4 | |
分子式 |
C29H24BrN3O4 |
分子量 |
558.43 |
IUPAC 名称 |
4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H24BrN3O4/c1-17-7-12-22-21(15-17)27(19-5-3-2-4-6-19)28(29(37)31-22)23-16-24(18-8-10-20(30)11-9-18)33(32-23)25(34)13-14-26(35)36/h2-12,15,24,28H,13-14,16H2,1H3,(H,35,36) |
InChI 键 |
ACUGSRUCGXYFTL-UHFFFAOYSA-N |
SMILES |
O=C(O)CCC(N1N=C(C2C(N=C3C=CC(C)=CC3=C2C4=CC=CC=C4)=O)CC1C5=CC=C(Br)C=C5)=O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
DQP-1105; DQP 1105; DQP1105. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B607133.png)

